1H-Indole, 1-(bromoacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-(bromoacetyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1-(bromoacetyl)- typically involves the bromination of 1-acetylindole. One common method includes the reaction of 1-acetylindole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for indole derivatives often involve multi-step processes that include the preparation of the indole core followed by functionalization with various substituents. These methods may utilize catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1H-Indole, 1-(bromoacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-(bromoacetyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-(bromoacetyl)- and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation or viral replication. The bromoacetyl group can enhance the compound’s binding affinity to these targets, increasing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-(bromoacetyl)- can be compared with other indole derivatives, such as 1H-Indole, 1-(chloroacetyl)- and 1H-Indole, 1-(fluoroacetyl)-. These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and biological activity . The bromoacetyl group in 1H-Indole, 1-(bromoacetyl)- provides unique reactivity, making it a valuable intermediate in organic synthesis .
Similar compounds include:
- 1H-Indole, 1-(chloroacetyl)-
- 1H-Indole, 1-(fluoroacetyl)-
- 1H-Indole, 1-(iodoacetyl)-
Each of these compounds has distinct properties and applications, highlighting the versatility of indole derivatives in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
207803-21-2 |
---|---|
Molekularformel |
C10H8BrNO |
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
2-bromo-1-indol-1-ylethanone |
InChI |
InChI=1S/C10H8BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 |
InChI-Schlüssel |
PVNOPTKDBNIIFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.